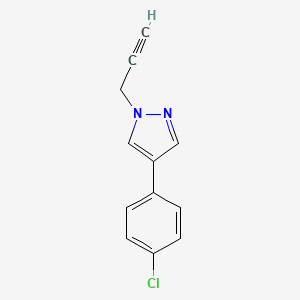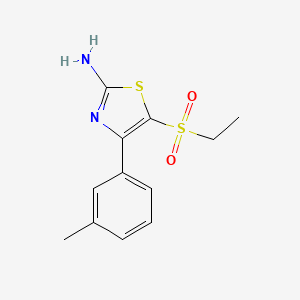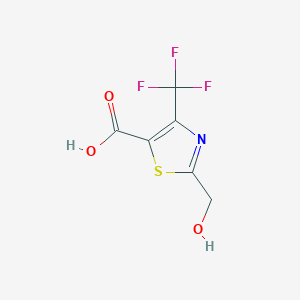
2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a chemical compound with a unique structure that includes a thiazole ring substituted with hydroxymethyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with hydroxymethyl and trifluoromethyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:
Starting Materials: Thiazole derivatives, hydroxymethylating agents, and trifluoromethylating agents.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or aldehydes.
Reduction: May produce alcohols or other reduced derivatives.
Substitution: Can result in the formation of new thiazole derivatives with different substituents.
科学的研究の応用
2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)thiazole-5-carboxylic acid: Shares the trifluoromethyl and thiazole moieties but lacks the hydroxymethyl group.
2-Chloro-1,3-thiazole-5-carboxylic acid: Contains a chloro substituent instead of trifluoromethyl and hydroxymethyl groups.
Uniqueness
2-(Hydroxymethyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H4F3NO3S |
|---|---|
分子量 |
227.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h11H,1H2,(H,12,13) |
InChIキー |
YLXKGGLBFBCMRD-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=C(S1)C(=O)O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11799655.png)

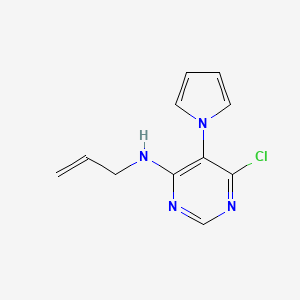
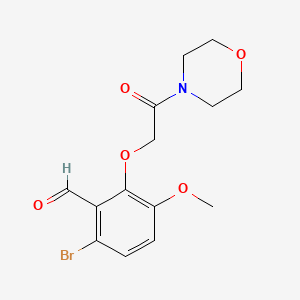
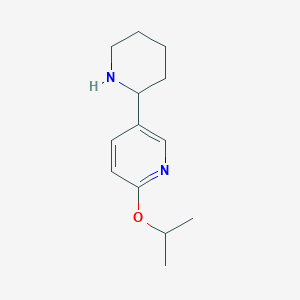
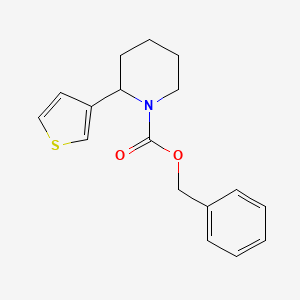

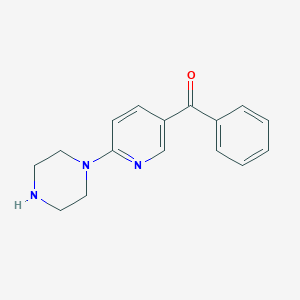
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

